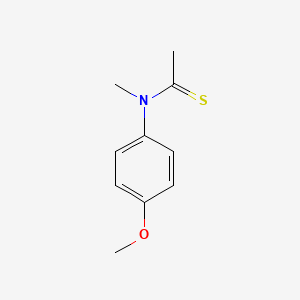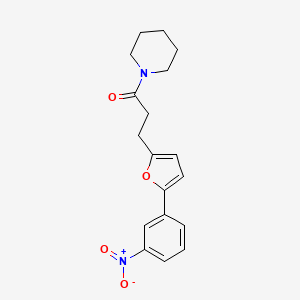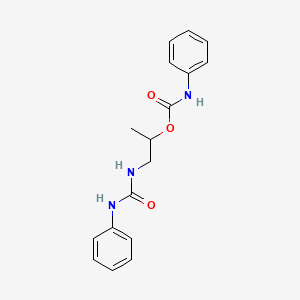
1-(3-Phenylureido)propan-2-yl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes an anilinocarbonyl group and a phenylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate typically involves the reaction of aniline with isocyanates or carbamoyl chlorides. One common method is the reaction of aniline with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method is the reaction of aniline with dimethyl carbonate in the presence of a suitable catalyst. This method not only avoids the use of toxic phosgene but also provides high yields of the desired carbamate.
化学反応の分析
Types of Reactions
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted carbamates with different functional groups.
科学的研究の応用
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
類似化合物との比較
Similar Compounds
- 2-[(Anilinocarbonyl)amino]-3-methylbenzoic acid
- 2-[(Anilinocarbonyl)(methyl)amino]benzoic acid
Uniqueness
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
特性
CAS番号 |
132104-26-8 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC名 |
1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C17H19N3O3/c1-13(23-17(22)20-15-10-6-3-7-11-15)12-18-16(21)19-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,20,22)(H2,18,19,21) |
InChIキー |
MKMUONFFDOVTRV-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


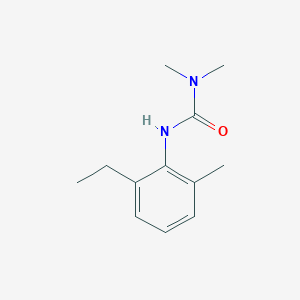


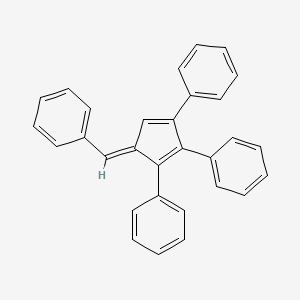

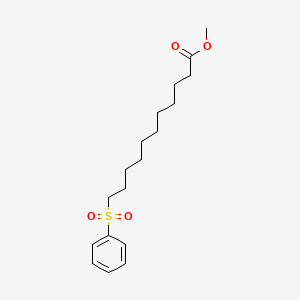
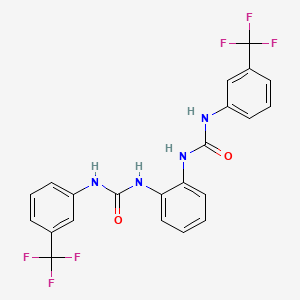

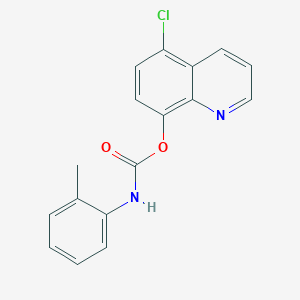
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

